molecular formula C33H28 B3112226 Tetrakis(4-vinylphenyl)methane CAS No. 188647-25-8

Tetrakis(4-vinylphenyl)methane

Cat. No.: B3112226
CAS No.: 188647-25-8
M. Wt: 424.6 g/mol
InChI Key: PSGMDUASGFGGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-vinylphenyl)methane is an organic compound with the molecular formula C33H28 . It is a solid at room temperature and appears as white crystals . It is used as an important compound in polymer chemistry, where it can be used to synthesize high molecular weight polymers or act as a monomer in polymerization reactions .


Synthesis Analysis

This compound can be synthesized through the reaction of styrene and bromomagnesium methyl . The influence of reaction time, reaction temperature, and reactant ratio on the production yield of this compound has been studied .


Molecular Structure Analysis

The molecular structure of this compound consists of a methane core with four vinylphenyl groups attached . The exact three-dimensional structure is not specified in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is noted that this compound can participate in polymerization reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 424.58 g/mol . It is a solid at room temperature and appears as white crystals . Further physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Molecular Network Analysis

  • Tetrakis(4-vinylphenyl)methane and its derivatives play a crucial role in forming molecular networks. The molecular structure of such compounds often involves tetraphenylmethane moieties and various synthons, contributing to molecular and supramolecular networking. These structures are pivotal in the formation of crystal structures and molecular networks, as seen in halo-substituted tetraphenylmethanes (Thaimattam et al., 1998).

Materials for Light-Emitting Devices

  • Tetraphenylmethane-based compounds, including derivatives of this compound, are significant in synthesizing materials for light-emitting devices. These compounds exhibit distinct electrochemical and spectroscopic characteristics, making them suitable for optoelectronic applications (Yeh et al., 2001).

Host Materials for Structural Adaptability

  • This compound derivatives serve as host materials with considerable structural adaptability. They form various crystal structures with solvates, exhibiting unique properties like weak C-H...O and pi...pi interactions. This adaptability is essential for the development of materials with specific crystalline and network structures (Thaimattam et al., 2001).

Luminescence and Phosphorescence Properties

  • Derivatives of this compound demonstrate significant fluorescence and phosphorescence properties, crucial for applications in luminescent materials and sensors. These properties are often influenced by the molecular arrangement and interactions within the crystal structure (Guieu et al., 2013).

Electronic Properties in Nanomaterials

  • The electronic properties of this compound-based compounds are valuable in developing nanomaterials and electronics. These properties include intramolecular exciplex coupling and redox processes, making them suitable for applications in nanotechnology and electronic devices (Zimmermann et al., 2000).

Future Directions

While specific future directions for research on Tetrakis(4-vinylphenyl)methane are not detailed in the search results, its use in polymer chemistry suggests potential applications in the synthesis of new polymers and materials .

Properties

IUPAC Name

1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMDUASGFGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571317
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188647-25-8
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(4-vinylphenyl)methane
Reactant of Route 2
Tetrakis(4-vinylphenyl)methane
Reactant of Route 3
Tetrakis(4-vinylphenyl)methane
Reactant of Route 4
Tetrakis(4-vinylphenyl)methane
Reactant of Route 5
Reactant of Route 5
Tetrakis(4-vinylphenyl)methane
Reactant of Route 6
Reactant of Route 6
Tetrakis(4-vinylphenyl)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.